

Application Note: High-Resolution HPTLC Profiling of Ceramide 1 (EOS)

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Compound of Interest

Compound Name:	Ceramide 1
CAS No.:	179186-46-0
Cat. No.:	B8348508

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Abstract & Introduction

Ceramide 1, systematically known as Ceramide EOS (Esterified Omega-hydroxy Sphingosine), is a critical structural lipid within the mammalian stratum corneum (SC). Unlike other ceramide subclasses (e.g., NP, AP, NS), Ceramide EOS possesses a unique molecular architecture: a long-chain fatty acid (typically C30–C34) esterified to an ω -hydroxy fatty acid, which is amide-linked to a sphingoid base.

This "ultra-long" structure allows Ceramide EOS to span multiple lipid bilayers, acting as a molecular rivet that stabilizes the lamellar organization of the skin barrier. Depletion of Ceramide EOS is a hallmark of barrier-compromised conditions such as Atopic Dermatitis (AD) and Psoriasis.

While Liquid Chromatography-Mass Spectrometry (LC-MS) offers molecular specificity, High-Performance Thin-Layer Chromatography (HPTLC) remains the gold standard for routine screening and quantification of Ceramide subclasses. HPTLC offers parallel processing of samples, high tolerance for complex lipid matrices, and the ability to visualize the entire lipid profile simultaneously without the suppression effects common in ESI-MS.

This application note provides a validated protocol for the separation and quantification of Ceramide EOS using a specific solvent system optimized to resolve its unique polarity from neutral lipids (cholesterol) and more polar ceramides (NP, AP).

Scientific Principles

Polarity-Based Separation

Ceramide EOS is significantly less polar than other ceramides (like Ceramide NP or AP) due to the esterification of the ω -hydroxyl group with linoleic acid. However, it is more polar than neutral lipids like Cholesterol and Free Fatty Acids (FFAs).

- Stationary Phase: Silica Gel 60 (Polar).
- Mobile Phase: A semi-polar solvent system is required.
 - Too non-polar (e.g., Hexane): Cer EOS remains at the origin.
 - Too polar (e.g., Chloroform:Methanol 2:1): Cer EOS co-elutes with the solvent front or overlaps with Cholesterol.

The "Dual-Development" Strategy

To achieve baseline separation of Ceramide EOS, this protocol utilizes a dual-development strategy:

- Clearing Step: A non-polar run moves neutral lipids (Cholesterol, FFAs) to the top of the plate.
- Resolution Step: A specific chloroform-based system resolves Ceramide EOS from the remaining ceramide pool.

Materials & Equipment

Reagents

- Solvents (HPLC Grade): Chloroform (), Methanol ()

-), Acetic Acid (
-), Diethyl Ether, n-Hexane.
- Standards: Ceramide EOS standard (synthetic or extracted), Cholesterol standard, Ceramide NP/NS mix.
 - Derivatization Reagent: Copper(II) Sulfate (
 -) in Phosphoric Acid (
 -).

Equipment

- HPTLC Plates: Merck Silica Gel 60 F254 (20 x 10 cm), glass backed.
- Applicator: Automated TLC Sampler (e.g., CAMAG ATS 4) or Hamilton syringe for manual spotting.
- Chamber: Twin Trough Chamber (20 x 10 cm).
- Detection: TLC Scanner (Densitometer) or high-resolution camera with UV/White light.
- Heating Plate: Capable of reaching 160°C.

Experimental Protocol

Step 1: Sample Preparation (Modified Bligh & Dyer)

- Source: Tape strips (Stratum Corneum) or cell culture pellets.
- Extraction:
 - Place sample in a glass vial.
 - Add 1 mL Chloroform:Methanol (2:1 v/v).
 - Sonicate for 15 minutes at room temperature.

- Centrifuge at 3,000 x g for 5 minutes.
- Collect supernatant.
- Evaporate to dryness under nitrogen stream.
- Reconstitute in 200 μ L Chloroform:Methanol (2:1).

Step 2: HPTLC Application[1][2]

- Band Length: 6 mm or 8 mm.
- Track Distance: 10 mm.
- Application Volume: 5–10 μ L (depending on concentration).
- Calibration: Apply 0.5, 1.0, 2.0, and 4.0 μ g of Ceramide EOS standard for linearity.

Step 3: Chromatographic Development (The "EOS-Specific" System)

This protocol uses a sequential development to isolate Cer EOS.

Run 1: The "Cleaning" Run (To remove neutral lipids)

- Solvent: n-Hexane : Diethyl Ether : Acetic Acid (80 : 20 : 1 v/v/v).
- Migration Distance: 70 mm (Top of plate).
- Drying: Dry plate in a fume hood for 5 minutes.
- Effect: Cholesterol, Triglycerides, and Free Fatty Acids migrate to the top (). Ceramides remain near the origin ().

Run 2: The "Resolution" Run (To separate Cer EOS)

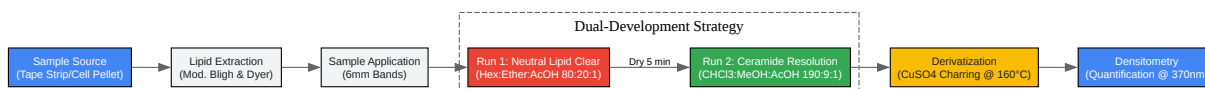
- Solvent: Chloroform : Methanol : Acetic Acid (190 : 9 : 1 v/v/v).
- Migration Distance: 50 mm (2/3 of plate).
- Drying: Dry plate thoroughly (10 mins) to remove all acetic acid.
- Effect: Ceramide EOS migrates to the middle (), separating clearly from Ceramide NS/NP () which remain lower.

Step 4: Derivatization & Detection

- Reagent Prep: Dissolve 10g and 8g (85%) in 100 mL water.
- Dipping: Dip plate for 6 seconds (automated) or manual immersion.
- Charring: Heat at 160°C for 15–20 minutes.
 - Note: The bands will turn dark brown/black.
- Quantification: Scan at 370 nm (absorbance mode) or 546 nm (visible mode).

Visualizing the Workflow & Separation Logic

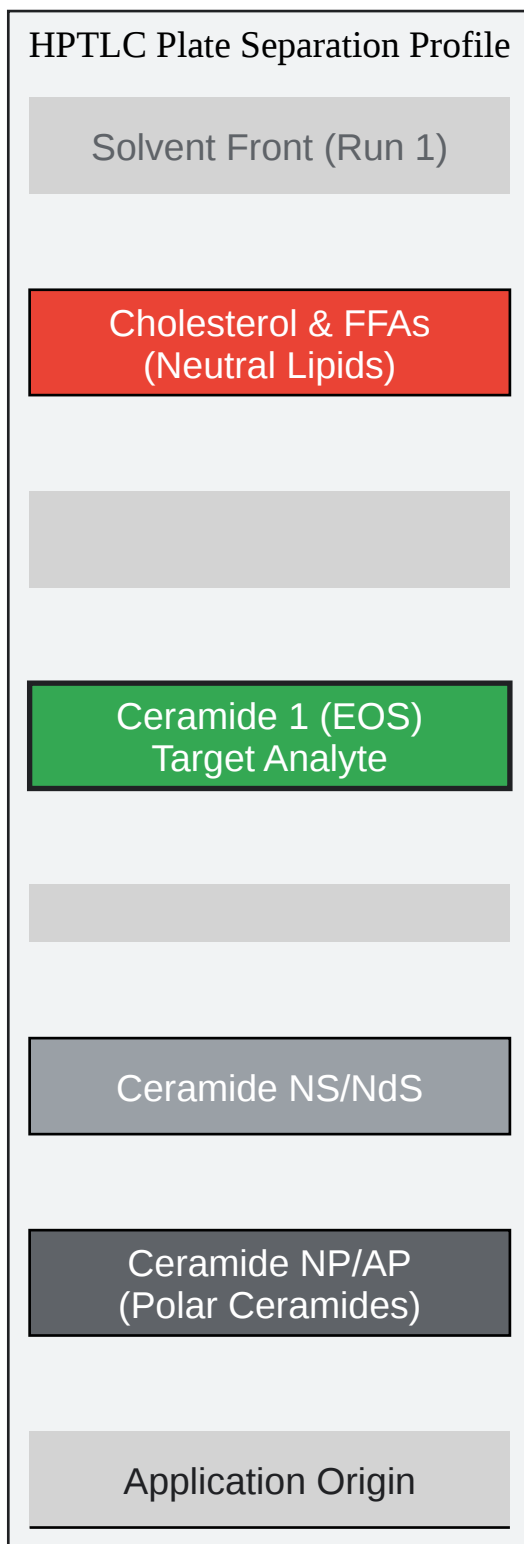
Experimental Workflow



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Figure 1: Workflow for the isolation and quantification of Ceramide EOS using HPTLC.

Separation Map (Plate Visualization)



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Figure 2: Expected migration order.[1] Ceramide EOS resolves distinctly between the neutral lipids (top) and polar ceramides (bottom).

Data Analysis & Expected Results

Retardation Factors ()

The following

values are typical when using the Chloroform:Methanol:Acetic Acid (190:9:1) system for the second run.

Lipid Class	Polarity	Approx Value	Visual Appearance (Charring)
Cholesterol / Esters	Non-Polar	0.90 – 0.95	Dark Violet / Black
Free Fatty Acids	Non-Polar	0.85 – 0.90	Grey / Brown
Ceramide 1 (EOS)	Semi-Polar	0.55 – 0.65	Distinct Brown Band
Ceramide NS	Polar	0.35 – 0.45	Brown
Ceramide NP / AP	Very Polar	0.15 – 0.25	Brown
Phospholipids	Highly Polar	0.00 (Origin)	Black Spot at Start

Quantification Logic

Quantification is performed using the Michaelis-Menten or Polynomial regression mode on the densitometer, as charring intensity is not strictly linear at high concentrations.

- Linearity Range: 100 ng – 2000 ng per band.
- LOD (Limit of Detection): ~20–50 ng per band.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Band Tailing	Sample overload or acidic residue.	Reduce application volume or ensure complete drying of acetic acid between runs.
Cer EOS overlaps with Cholesterol	Run 1 (Hexane) was insufficient.	Increase the development distance of Run 1 or increase the Ether content slightly.
Weak Signal	Insufficient charring.	Ensure plate is heated to fully 160°C. The plate background should turn slightly greyish-pink, bands dark brown.
"Smiling" Bands	Edge effect in chamber.	Use filter paper saturation in the TLC chamber 20 mins before developing.

References

- Farwanah, H., et al. (2005). Ceramide profiles of the uninvolved skin in atopic dermatitis and psoriasis are comparable to those of healthy skin. Archives of Dermatological Research. [Link](#)
- Opálka, L., et al. (2016). A novel approach for the separation and quantification of ceramide subclasses in human skin by HPTLC. Journal of Chromatography B. [Link](#)
- Vávrová, K., et al. (2005). Ceramide analogues: Synthesis and evaluation of their effect on human skin barrier. Bioorganic & Medicinal Chemistry. [Link](#)
- CAMAG Application Notes. (2020). HPTLC Analysis of Lipids in Skin Surface Extracts. [Link](#)
- Bleck, O., et al. (1999). Quantification of ceramides in stratum corneum by HPTLC. Journal of Lipid Research. [Link](#)

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Sources

- [1. us.typology.com \[us.typology.com\]](https://www.us.typology.com)
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